molecular formula C6H7NaO3 B14027063 Sodium 5-oxaspiro[2.3]hexane-1-carboxylate

Sodium 5-oxaspiro[2.3]hexane-1-carboxylate

Cat. No.: B14027063
M. Wt: 150.11 g/mol
InChI Key: DSCZTAZTSHTKLW-UHFFFAOYSA-M
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Description

Sodium 5-oxaspiro[23]hexane-1-carboxylate is a chemical compound characterized by a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-oxaspiro[2.3]hexane-1-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with appropriate reagents to form the spirocyclic structure. One common method involves the use of lithium diisopropylamide in an aprotic medium to induce isomerization . Another approach includes bromohydroxylation followed by dehydrobromination or direct epoxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-oxaspiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide for isomerization, N-bromosuccinimide for bromohydroxylation, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives and other spirocyclic compounds .

Scientific Research Applications

Sodium 5-oxaspiro[2.3]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-oxaspiro[2.3]hexane-1-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-oxaspiro[2.3]hexane-1-carboxylate is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological interactions compared to its methyl or nitrile counterparts .

Properties

Molecular Formula

C6H7NaO3

Molecular Weight

150.11 g/mol

IUPAC Name

sodium;5-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C6H8O3.Na/c7-5(8)4-1-6(4)2-9-3-6;/h4H,1-3H2,(H,7,8);/q;+1/p-1

InChI Key

DSCZTAZTSHTKLW-UHFFFAOYSA-M

Canonical SMILES

C1C(C12COC2)C(=O)[O-].[Na+]

Origin of Product

United States

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